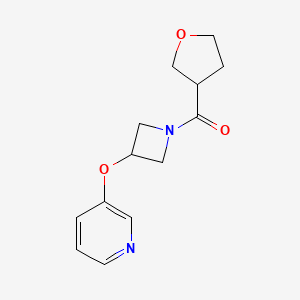
(3-(Pyridin-3-yloxy)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyridin-3-yloxy)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone, also known as PTA-TFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a small molecule that has been synthesized and studied for its various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Applications De Recherche Scientifique
The chemical compound "(3-(Pyridin-3-yloxy)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone" represents a class of molecules with potential relevance in scientific research, particularly in the context of drug discovery and biochemical studies. However, direct research focusing on this specific compound is limited or not directly available in public databases. Therefore, this summary will highlight related research areas and compounds that share structural or functional similarities, providing insights into potential applications and the importance of this class of compounds in scientific research.
Metabolic Pathways and Toxicology
Research on similar compounds, such as pyridinium and pyridine derivatives, underscores their significance in studying metabolic pathways, toxicology, and the development of therapeutic agents. For instance, studies on aromatic amino compounds like 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical production, reveal important toxicological profiles and mechanisms of action, including methemoglobinemia and toxic encephalopathy upon exposure (Tao et al., 2022). Such research is crucial for understanding the safety, risks, and therapeutic potential of related chemical entities.
Drug Synthesis and Pharmacology
Compounds with pyridin-3-yloxy and azetidinyl groups are often explored for their pharmacological properties and as intermediates in drug synthesis. The synthesis and characterization of novel substances, including their metabolic products and potential as therapeutic agents, form a significant area of research. For example, studies on the metabolic fate of flavan-3-ols, compounds structurally distinct but relevant in the context of biotransformation and pharmacological activity, demonstrate the complexity of human metabolism and the role of gut microbiota in modulating the effects of dietary components and potentially therapeutic compounds (Wiese et al., 2015).
Environmental and Occupational Health
Understanding the impact of chemical exposure in environmental and occupational settings is another critical area of application. Research on the exposure to and effects of pyrethroid metabolites in children showcases the importance of monitoring and assessing the health implications of chemical compounds widely used in agriculture and hygiene products (Ueyama et al., 2022). Such studies inform public health policies, regulatory standards, and the development of safer chemical alternatives.
Propriétés
IUPAC Name |
oxolan-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(10-3-5-17-9-10)15-7-12(8-15)18-11-2-1-4-14-6-11/h1-2,4,6,10,12H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBKSALVSNSQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)
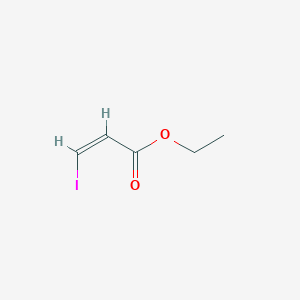
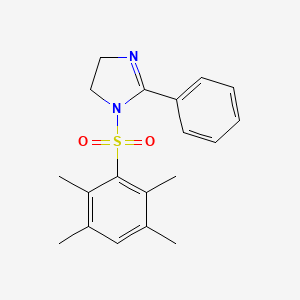
![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)

![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)
![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)
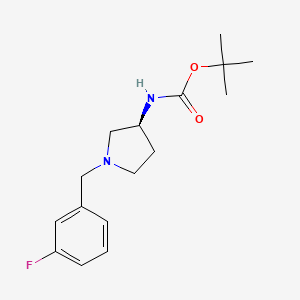
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)
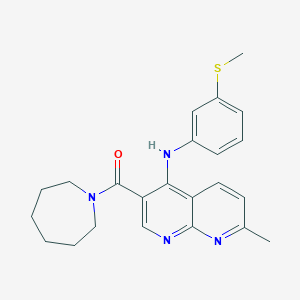
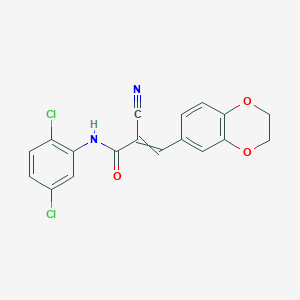
![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529516.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)